3-methoxy-3'-thiomorpholinomethyl benzophenone 3-methoxy-3'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898762-80-6
VCID: VC3872443
InChI: InChI=1S/C19H21NO2S/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3
SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol

3-methoxy-3'-thiomorpholinomethyl benzophenone

CAS No.: 898762-80-6

Cat. No.: VC3872443

Molecular Formula: C19H21NO2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

3-methoxy-3'-thiomorpholinomethyl benzophenone - 898762-80-6

Specification

CAS No. 898762-80-6
Molecular Formula C19H21NO2S
Molecular Weight 327.4 g/mol
IUPAC Name (3-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H21NO2S/c1-22-18-7-3-6-17(13-18)19(21)16-5-2-4-15(12-16)14-20-8-10-23-11-9-20/h2-7,12-13H,8-11,14H2,1H3
Standard InChI Key OIRFWPSKUXJMAJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methoxy-3'-thiomorpholinomethyl benzophenone features a benzophenone core modified at the 3-position with a methoxy group (-OCH₃) and at the 3'-position with a thiomorpholinomethyl group (-CH₂-thiomorpholine). The thiomorpholine ring, a sulfur-containing heterocycle, introduces electron-rich regions that enhance the compound’s reactivity in nucleophilic and coordination environments .

The IUPAC name, (3-methoxyphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone, reflects its substitution pattern. Key identifiers include:

  • SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3

  • InChIKey: OIRFWPSKUXJMAJ-UHFFFAOYSA-N

  • Canonical SMILES: COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3

Predicted and Experimental Properties

While experimental data remain limited, computational models provide insights into its behavior:

PropertyValueMethodSource
Boiling Point496.8 ± 45.0 °CPredicted
Density1.180 ± 0.06 g/cm³Predicted
pKa6.51 ± 0.20Predicted
Molecular Weight327.44 g/molCalculated

The moderate pKa indicates potential protonation at physiological pH, relevant for biological interactions .

Synthesis and Structural Analogues

Structural Analogues and Isomerism

Variations in substitution patterns yield analogues with distinct properties:

  • 3-Methoxy-4'-thiomorpholinomethyl benzophenone (CAS 898782-34-8): Thiomorpholine at the 4'-position alters electronic distribution, affecting solubility and reactivity .

  • 3'-Methoxy-2-thiomorpholinomethyl benzophenone (CAS 898781-50-5): Substitution at the 2-position may influence steric hindrance and crystal packing .

Comparative studies of these isomers could elucidate structure-activity relationships in photochemical or biological contexts.

Applications in Materials Science

Photoinitiation in Polymerization

Benzophenones are widely used as Type II photoinitiators, generating free radicals upon UV exposure. The thiomorpholine group in this derivative may enhance solubility in polar monomers, enabling homogeneous polymerization mixtures. Applications in coatings, adhesives, and 3D printing resins are plausible .

Surface Modification and Crosslinking

The ketone group facilitates hydrogen abstraction, promoting crosslinking in polymer networks. Thiomorpholine’s sulfur atom could additionally coordinate with metal nanoparticles, suggesting utility in nanocomposite materials .

SupplierPurityPackagingPrice (USD)Source
J & K Scientific Ltd.97%1 g467
Shenzhen Polymeri Biochemical Tech95%5 g2,243.59
Rieke Metals, Inc.97%1 g597.18

Prices vary with quantity and purity, reflecting production scale and analytical costs .

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